molecular formula C12H14F2O2 B7861464 6-(2,5-Difluorophenoxy)hexan-2-one

6-(2,5-Difluorophenoxy)hexan-2-one

Cat. No.: B7861464
M. Wt: 228.23 g/mol
InChI Key: TWIGYVXPTFEFQA-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenoxy)hexan-2-one is an organic compound characterized by the presence of a hexanone backbone substituted with a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Difluorophenoxy)hexan-2-one typically involves the reaction of 2,5-difluorophenol with 6-bromohexan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ from 2,5-difluorophenol and a base, attacks the electrophilic carbon in 6-bromohexan-2-one, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Difluorophenoxy)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or sulfonated derivatives.

Scientific Research Applications

6-(2,5-Difluorophenoxy)hexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,5-Difluorophenoxy)hexan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Difluorophenoxy)hexan-2-one
  • 6-(3,5-Difluorophenoxy)hexan-2-one
  • 6-(2,5-Dichlorophenoxy)hexan-2-one

Uniqueness

6-(2,5-Difluorophenoxy)hexan-2-one is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

6-(2,5-difluorophenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-9(15)4-2-3-7-16-12-8-10(13)5-6-11(12)14/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIGYVXPTFEFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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